

Atorvastatin Ethyl Ester CAS number and molecular formula

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Compound of Interest

Compound Name: Atorvastatin Ethyl Ester

Cat. No.: B601602

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Atorvastatin Ethyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Atorvastatin Ethyl Ester**, an important derivative of the widely prescribed statin, atorvastatin. This document details its chemical properties, synthesis, analytical methodologies, and its role in lipid metabolism, tailored for a scientific audience.

Core Chemical and Physical Properties

Atorvastatin Ethyl Ester is a derivative of Atorvastatin, where the carboxylic acid group is esterified. This modification alters its physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
CAS Number	1146977-93-6	[1][2][3][4][5][6][7]
Molecular Formula	C35H39FN2O5	[1][2][3][6][7]
Molecular Weight	586.71 g/mol	[1][2][6]
Appearance	White to Off-white Solid	[1]
Melting Point	120-121°C	[1]
Boiling Point	712.0±60.0°C at 760 mmHg	[1]
Density	1.19±0.1 g/cm3	[1]
Purity (by HPLC)	≥95% to 98%	[1]
Solubility	Soluble in Methanol	

Experimental Protocols

Synthesis of Atorvastatin Derivatives

While specific, detailed protocols for the direct synthesis of **Atorvastatin Ethyl Ester** are not readily available in the public domain, the synthesis of atorvastatin and its derivatives generally involves multi-step chemical reactions. A general approach for the synthesis of atorvastatin intermediates is outlined below, which could be adapted for the synthesis of the ethyl ester.

General Procedure for Atorvastatin Intermediate Synthesis:

- **Reaction Setup:** In a 500 ml three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a water segregator, active pharmaceutical ingredients and related reagents are combined.
- **Reaction Conditions:** The mixture is heated under reflux with continuous stirring for approximately 42.5 hours.
- **Monitoring:** The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether and ethyl acetate (3:1).

- **Work-up and Purification:** Upon completion, the reaction mixture is worked up to yield a solid product. This crude product is then purified by recrystallization from a solvent system such as deionized water and anhydrous ethanol. The mixture is heated to 80°C to achieve dissolution, followed by cooling to room temperature and further mixing overnight to facilitate crystallization.
- **Isolation:** The resulting solid is collected by suction filtration, washed with anhydrous ethanol, and dried under vacuum to yield the purified intermediate.^[3]

HMG-CoA Reductase Activity/Inhibitor Screening Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the utilization of NADPH.^[2]

Materials:

- 96-well clear flat-bottom plate
- Multi-well spectrophotometer
- HMG-CoA Reductase Assay Kit (containing HMG-CoA Reductase, HMG-CoA, NADPH, Atorvastatin inhibitor, and assay buffer)

Protocol:

- **Reagent Preparation:** Reconstitute HMG-CoA Reductase, HMG-CoA, and NADPH according to the kit instructions. Keep reagents on ice during use. Pre-warm the assay buffer to 37°C.
- **Sample Preparation:**
 - **Test Sample:** Add 0.5-15 mU of the enzyme sample to the desired wells.
 - **Positive Control:** Add 1-5 µl of the provided HMG-CoA Reductase.
 - **Inhibitor Control:** Add 5 µl of HMG-CoA Reductase and 2 µl of the Atorvastatin inhibitor.
 - Adjust the volume in all wells to 10 µl with the HMG-CoA Reductase Assay Buffer.

- Reaction Mix Preparation: Prepare a reaction mix according to the kit's protocol.
- Reaction Initiation: Add the reaction mix to each well.
- Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for at least 10 minutes, taking readings every 2-3 minutes.
- Calculation: Determine the change in absorbance over time (ΔOD) within the linear range of the reaction. The HMG-CoA reductase activity is calculated based on the rate of NADPH consumption.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of atorvastatin and its related compounds, including **Atorvastatin Ethyl Ester**.

HPLC Method Parameters	
Technique	Reverse-Phase HPLC (RP-HPLC)
Column	Luna C18
Mobile Phase	A gradient of acetonitrile, ammonium acetate buffer (pH 4), and tetrahydrofuran (THF).[8]
Flow Rate	1.0 ml/min
Detection	UV at 248 nm[8]
Application	Determination of atorvastatin and its impurities in bulk drug and tablet formulations.[8]

Signaling Pathways and Mechanism of Action

Atorvastatin and its esters primarily function by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] Recent studies indicate that Atorvastatin Ester also regulates lipid metabolism through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[4][6]

HMG-CoA Reductase Inhibition Pathway

The following diagram illustrates the central role of HMG-CoA reductase in cholesterol synthesis and its inhibition by atorvastatin.

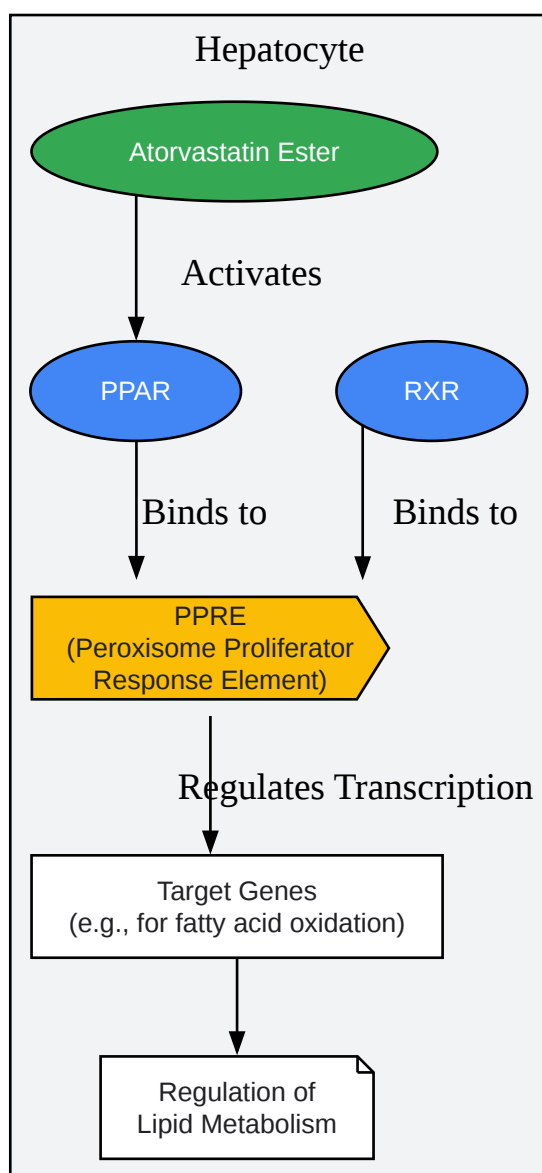


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Caption: Inhibition of HMG-CoA Reductase by Atorvastatin.

Atorvastatin Ester and PPAR Signaling Pathway

Atorvastatin Ester has been shown to modulate the PPAR-signaling pathway, which plays a crucial role in lipid and glucose homeostasis.



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Caption: Atorvastatin Ester's influence on the PPAR signaling pathway.

Drug Development and Formulation

Atorvastatin Ethyl Ester, as a prodrug or derivative, presents opportunities and challenges in drug formulation. Its altered lipophilicity may enhance membrane permeability but could also affect its dissolution rate. Formulation strategies often focus on improving the solubility and stability of atorvastatin compounds. Studies have explored the use of super-disintegrants in tablet formulations to enhance drug dissolution and have investigated in vitro-in vivo

correlations (IVIVC) to predict bioavailability.[9] The development of stable oral solid dosage forms is critical, often employing dry granulation techniques to mitigate the susceptibility of atorvastatin to hydrolysis and oxidation.

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